Pyrrolidine-1-carbodithioic acid

Catalog No.
S598077
CAS No.
25769-03-3
M.F
C5H9NS2
M. Wt
147.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-1-carbodithioic acid

CAS Number

25769-03-3

Product Name

Pyrrolidine-1-carbodithioic acid

IUPAC Name

pyrrolidine-1-carbodithioic acid

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

InChI

InChI=1S/C5H9NS2/c7-5(8)6-3-1-2-4-6/h1-4H2,(H,7,8)

InChI Key

VSWDORGPIHIGNW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=S)S

Synonyms

ammonium pyrrolidine dithiocarbamate, ammonium tetramethylene dithiocarbamate, pyrrolidine dithiocarbamate, pyrrolidine dithiocarbamic acid, pyrrolidine dithiocarbamic acid, ammonium salt, pyrrolidine dithiocarbamic acid, sodium salt, Pyrrolidinedithiocarbamate

Canonical SMILES

C1CCN(C1)C(=S)S

Description

The exact mass of the compound Pyrrolidine dithiocarbamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrrolidine-1-carbodithioic acid is an organic compound characterized by the presence of a pyrrolidine ring and two dithioic acid functional groups. Its molecular formula is C9H18N2S2C_9H_{18}N_2S_2, and it has a molar mass of approximately 218.38 g/mol. This compound is known for its unique chemical structure, which includes a five-membered ring with nitrogen and sulfur atoms, making it a member of the dithiocarbamate family. Pyrrolidine-1-carbodithioic acid exhibits properties that are useful in various

, primarily due to its nucleophilic characteristics. It can form coordination complexes with transition metals, similar to other dithiocarbamates, which enhances its reactivity in organic synthesis. The compound can undergo:

  • Electrophilic Substitution: As a nucleophile, pyrrolidine-1-carbodithioic acid readily reacts with electrophiles such as alkyl halides and acyl halides .
  • Metal Complex Formation: It can chelate metal ions, forming stable complexes that are biologically active and can influence cellular processes .

Pyrrolidine-1-carbodithioic acid exhibits significant biological activity, particularly in the context of metal ion chelation. It has been shown to inhibit certain biological pathways by binding to metal ions like zinc, which can affect various cellular functions. Notably, it has been reported to inhibit viral RNA-dependent RNA polymerase, making it a potential candidate for antiviral applications . Additionally, its ability to induce cell cycle arrest in the G1 phase suggests potential uses in cancer therapy.

The synthesis of pyrrolidine-1-carbodithioic acid can be achieved through several methods:

  • Direct Reaction: It can be synthesized from pyrrolidine and carbon disulfide in the presence of a base, facilitating the formation of the dithiocarbamate structure.
  • Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed methods that allow for more efficient synthesis of pyrrolidine derivatives, including pyrrolidine-1-carbodithioic acid, through various catalytic pathways .

Pyrrolidine-1-carbodithioic acid finds applications in multiple fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for use in drug development, particularly as an antiviral agent.
  • Agriculture: The compound may serve as a biopesticide or growth regulator due to its interaction with metal ions that are essential for plant growth.
  • Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution reactions.

Studies on the interactions of pyrrolidine-1-carbodithioic acid with various biological systems have highlighted its potential as a therapeutic agent. Its ability to bind metal ions alters enzyme activities and cellular signaling pathways. Research indicates that it may modulate the effects of heavy metals in biological systems by chelating them, thus reducing toxicity .

Pyrrolidine-1-carbodithioic acid shares structural similarities with several other compounds within the dithiocarbamate family. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Properties
Pyrrolidine DithiocarbamateContains a pyrrolidine ring and dithiocarbamateKnown for antiviral properties
Ammonium PyrrolidyldithiocarbamateSalt form of pyrrolidine dithiocarbamateEnhanced solubility and stability
Dithiocarbamic AcidSimple dithiocarbamate without a cyclic structureLess specific biological activity
Ethyl DithiocarbamateSimilar dithiocarbamate structureUsed primarily as a pesticide

Pyrrolidine-1-carbodithioic acid is unique due to its specific structural arrangement that combines both cyclic and dithioic functionalities, leading to distinct biological activities not observed in simpler dithiocarbamates.

Physical Description

Powder; [Alfa Aesar MSDS]

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

147.01764164 g/mol

Monoisotopic Mass

147.01764164 g/mol

Heavy Atom Count

8

UNII

RG3HRQ45HY

Related CAS

5108-96-3 (ammonium salt)
872-71-9 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5108-96-3
25769-03-3

Wikipedia

Pyrrolidine_dithiocarbamate

General Manufacturing Information

1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1): ACTIVE

Dates

Modify: 2023-07-20
Yan et al. Extracellular redox modulation by regulatory T cells. Nature Chemical Biology, doi: 10.1038/nchembio.212, published online 30 August 2009 http://www.nature.com/naturechemicalbiology

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